Furazonal
Description
Furazolidone (CAS 67-45-8), chemically designated as 3-(5-nitrofurfurylideneamino)-2-oxazolidinone, is a nitrofuran-class synthetic antibacterial and antiprotozoal agent. Its molecular formula is C₈H₇N₃O₅, and it features a nitro group attached to a furan ring, which is critical for its antimicrobial activity . Furazolidone is historically used in veterinary and human medicine to treat gastrointestinal infections caused by Salmonella, Shigella, and Giardia . However, due to concerns about carcinogenicity and mutagenicity, its use in humans has been restricted in many countries .
Properties
CAS No. |
13185-22-3 |
|---|---|
Molecular Formula |
C7H5N5O3 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
(E)-1-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C7H5N5O3/c13-12(14)7-2-1-6(15-7)3-10-11-4-8-9-5-11/h1-5H/b10-3+ |
InChI Key |
QXVYMNMBMPYNAZ-XCVCLJGOSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
Other CAS No. |
13185-22-3 |
Synonyms |
furazonal |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Nitrofuran Class
Furazolidone belongs to the nitrofuran family, characterized by a nitro group on a furan ring. Key structural analogues include:
| Compound | CAS Number | Molecular Formula | Key Structural Differences | Primary Use |
|---|---|---|---|---|
| Furazolidone | 67-45-8 | C₈H₇N₃O₅ | 2-oxazolidinone backbone + nitrofuran | Antibacterial, antiprotozoal |
| Nitrofurantoin | 67-20-9 | C₈H₆N₄O₅ | Hydantoin ring instead of oxazolidinone | Urinary tract infections |
| Furaltadone | 139-91-3 | C₁₁H₁₂N₄O₆ | Methyl group substitution on the oxazolidinone ring | Veterinary antibacterial |
Key Findings :
Functional Analogues with Overlapping Antimicrobial Spectra
Compounds with similar mechanisms but distinct structures include:
| Compound | Class | Mechanism of Action | Spectrum of Activity |
|---|---|---|---|
| Furazolidone | Nitrofuran | Nitro group reduction → DNA damage | Broad (Gram±, protozoa) |
| Metronidazole | Nitroimidazole | Nitro group reduction → free radical formation | Anaerobes, protozoa |
| Chloramphenicol | Amphenicol | Inhibits bacterial protein synthesis | Broad (Gram±, rickettsiae) |
Key Findings :
- Furazolidone and metronidazole both rely on nitro group activation but differ in target pathogens; metronidazole is ineffective against Salmonella .
- Chloramphenicol lacks antiprotozoal activity but shares furazolidone’s broad antibacterial coverage .
Pharmacokinetic and Toxicological Comparisons
Pharmacokinetic Profiles
| Parameter | Furazolidone | Nitrofurantoin | Metronidazole |
|---|---|---|---|
| Bioavailability | 10–20% | 40–50% | >90% |
| Half-life (hrs) | 1–2 | 0.3–1 | 6–8 |
| Metabolism | Hepatic (nitro-reduction) | Hepatic (nitro-reduction) | Hepatic (oxidation) |
| Excretion | Renal (10%) | Renal (30–40%) | Renal (60–80%) |
Key Findings :
Toxicity and Regulatory Status
| Compound | Carcinogenicity (IARC) | Mutagenicity | Current Regulatory Status |
|---|---|---|---|
| Furazolidone | Group 2B (possible) | Positive (Ames test) | Banned in EU/US for human use |
| Nitrofurantoin | Group 3 (not classifiable) | Negative at therapeutic doses | Approved for UTIs in humans |
| Metronidazole | Group 2B (possible) | Positive (in vitro) | Restricted use in pregnancy (US/EU) |
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